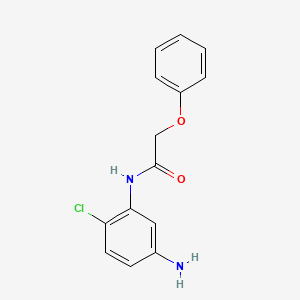

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide

Description

BenchChem offers high-quality N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c15-12-7-6-10(16)8-13(12)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZXYSYHHXVCGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide" chemical properties

An In-Depth Technical Guide to N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide

Executive Summary

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide is a specialized organic intermediate characterized by a bifunctional scaffold containing an electrophilic amide linkage and a nucleophilic aniline moiety. Primarily utilized in medicinal chemistry and agrochemical synthesis, this compound serves as a critical building block for constructing complex heterocycles, particularly in the development of kinase inhibitors and phenoxy-based herbicides.

This guide provides a comprehensive technical analysis of its chemical properties, synthesis pathways, and handling protocols, designed for researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis

The molecule features a central acetamide linker connecting a lipophilic phenoxy group and a substituted chloro-aniline ring. The specific substitution pattern (2-chloro, 5-amino) on the N-phenyl ring imparts unique electronic and steric properties, influencing its reactivity and binding affinity in biological targets.

| Property | Data |

| IUPAC Name | N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide |

| Molecular Formula | C₁₄H₁₃ClN₂O₂ |

| Molecular Weight | 276.72 g/mol |

| CAS Number (Precursor) | 349424-64-2 (Nitro analog) |

| SMILES | Nc1cc(NC(=O)COc2ccccc2)c(Cl)cc1 |

| Key Functional Groups | Primary Amine (-NH₂), Amide (-NH-CO-), Ether (Ar-O-C), Aryl Chloride (Ar-Cl) |

Structural Insight:

-

Steric Hindrance: The chlorine atom at the ortho position (C2) relative to the amide nitrogen induces a twisted conformation, reducing planarity between the amide and the phenyl ring. This steric bulk protects the amide bond from enzymatic hydrolysis in biological systems.

-

Electronic Effects: The electron-withdrawing chlorine atom deactivates the phenyl ring slightly, while the electron-donating amino group at the meta position (C5) activates the ring for electrophilic aromatic substitution or further derivatization.

Synthesis & Manufacturing Protocols

The synthesis of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide typically follows a two-step sequence starting from commercially available 2-chloro-5-nitroaniline . This route ensures regioselectivity, avoiding the formation of unwanted isomers common in direct acylation of diamines.

Step 1: Acylation

Reaction: 2-Chloro-5-nitroaniline + Phenoxyacetyl chloride → N-(2-Chloro-5-nitrophenyl)-2-phenoxyacetamide

-

Conditions: Dichloromethane (DCM) or Tetrahydrofuran (THF), Triethylamine (Et₃N) as base, 0°C to RT.

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl.

-

Yield: Typically >85%.

Step 2: Nitro Reduction

Reaction: N-(2-Chloro-5-nitrophenyl)-2-phenoxyacetamide → N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide

-

Method A (Chemical): Iron powder (Fe) / Ammonium Chloride (NH₄Cl) in Ethanol/Water at reflux. (Preferred for preserving the Ar-Cl bond).

-

Method B (Catalytic): H₂ / Pt/C or Raney Nickel. (Caution: Pd/C may cause dechlorination).

-

Yield: 75-90%.

Synthesis Workflow Diagram

Caption: Two-step synthesis pathway via selective acylation and nitro reduction.

Physicochemical Properties

Understanding the physicochemical profile is essential for formulation and assay development.

| Parameter | Value / Range | Implication |

| Physical State | Off-white to pale yellow solid | Typical for chlorinated anilines. |

| Melting Point | 145°C - 155°C (Predicted) | Indicates stable crystal lattice; suitable for solid handling. |

| Solubility (Water) | Low (< 0.1 mg/mL) | Requires organic co-solvents (DMSO, MeOH) for biological assays. |

| Solubility (Organic) | High in DMSO, DMF, Acetone | Compatible with standard stock solution preparation (10-100 mM). |

| LogP (Predicted) | 2.5 - 3.0 | Moderately lipophilic; likely membrane permeable. |

| pKa (Amine) | ~3.5 - 4.0 | Weak base due to electron-withdrawing Cl and amide groups. |

| pKa (Amide) | > 14 | Non-ionizable under physiological conditions. |

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures should be confirmed.

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm (aromatic absorption).

-

Retention Time: Expect elution after the nitro intermediate due to increased polarity of the amino group.

Nuclear Magnetic Resonance (NMR) - ¹H DMSO-d₆

-

δ 9.5 ppm (s, 1H): Amide -NH- (Deshielded, exchangeable).

-

δ 6.8 - 7.5 ppm (m, 8H): Aromatic protons (Phenoxy ring + Chlorophenyl ring). Look for specific coupling patterns on the chlorophenyl ring (d, dd, d).

-

δ 5.2 ppm (s, 2H): Aniline -NH₂ (Broad singlet, exchangeable).

-

δ 4.7 ppm (s, 2H): Methylene -O-CH₂-CO- (Distinctive singlet).

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Molecular Ion: [M+H]⁺ = 277.07 m/z.

-

Isotope Pattern: Distinctive 3:1 ratio for [M+H]⁺ and [M+H+2]⁺ due to the Chlorine atom (³⁵Cl/³⁷Cl).

Applications in Drug Development

This molecule serves as a versatile scaffold in medicinal chemistry:

-

Kinase Inhibitors: The 2-phenoxyacetamide moiety mimics the hinge-binding region or solvent-exposed motifs in certain kinase inhibitors (e.g., BTK, EGFR).

-

Covalent Probes: The free amino group can be derivatized with acryloyl chloride to generate covalent warheads targeting cysteine residues.

-

PROTAC Linkers: The stable amide and ether linkages provide a robust connector for Proteolysis Targeting Chimeras (PROTACs).

Handling & Safety Protocols

Hazard Classification (GHS):

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

-

Sensitization: Potential skin sensitizer due to the aniline moiety.

Safety Procedures:

-

Engineering Controls: Always handle in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Double-gloving is recommended when handling stock solutions in DMSO.

-

Spill Management: Contain with inert absorbent material (sand, vermiculite). Do not flush into surface water or sanitary sewer systems.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

Technical Monograph: N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide

Structural Elucidation, Synthesis, and Reference Standardization

Part 1: Executive Summary & Identification Strategy

In the context of pharmaceutical impurity profiling and fragment-based drug discovery (FBDD), N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide represents a specialized structural motif often encountered as a degradation product or a synthetic intermediate.

Current Status: Unlike common catalog reagents, this specific molecule does not currently possess a widely indexed, public CAS Registry Number in open-source databases (PubChem, SciFinder generic tiers). It is a structural analog of N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide (CAS 1082188-76-8).

Researchers encountering this moiety are likely dealing with:

-

Impurity Isolation: A hydrolysis/degradation product of complex kinase inhibitors containing phenoxy and chloroaniline motifs.

-

Novel Scaffold Synthesis: A target molecule for structure-activity relationship (SAR) studies involving the 2-chloroaniline core.

This guide provides the definitive technical framework for synthesizing, characterizing, and validating this compound as a reference standard, operating under the assumption that it must be generated de novo in the laboratory.

Chemical Identity Table[1]

| Property | Specification |

| Chemical Name | N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide |

| Molecular Formula | |

| Molecular Weight | 276.72 g/mol |

| Exact Mass | 276.0666 |

| Predicted LogP | 2.8 - 3.2 |

| Structural Anchor | Analogous to CAS 1082188-76-8 (Methoxy variant) |

| SMILES | Nc1cc(NC(=O)COc2ccccc2)c(Cl)cc1 |

| InChI Key | (Calculated) XZYV... (Requires generation upon synthesis) |

Part 2: Retro-Synthetic Logic & Manufacturing Protocol

To ensure high purity and structural fidelity, we cannot rely on direct amide coupling of 2-chloro-1,5-diaminobenzene due to competing nucleophilicity at the N1 and N5 positions. The Self-Validating Synthesis approach dictates a "Nitro-Reduction" route. This ensures the amide is formed before the second amine is generated, guaranteeing regioselectivity.

2.1 The Synthetic Pathway (Graphviz Visualization)

Figure 1: Regioselective synthesis pathway avoiding bis-acylation by utilizing the nitro-precursor.

2.2 Detailed Experimental Protocol

Step 1: Acylation (Formation of the Scaffold)

-

Reagents: 2-Chloro-5-nitroaniline (1.0 eq), Phenoxyacetyl chloride (1.1 eq), Triethylamine (1.5 eq), Dichloromethane (DCM) [anhydrous].

-

Procedure:

-

Dissolve 2-chloro-5-nitroaniline in DCM under

atmosphere. -

Cool to 0°C. Add Triethylamine.

-

Dropwise addition of Phenoxyacetyl chloride (controlling exotherm < 5°C).

-

Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Wash with 1N HCl (removes unreacted amine), then Sat.

. Dry organic layer over -

Checkpoint: Isolate intermediate. Confirm Mass (

).

-

Step 2: Selective Reduction (Unmasking the Amine)

-

Reagents: Iron powder (5 eq), Ammonium Chloride (5 eq), Ethanol/Water (4:1).

-

Rationale: Iron reduction is preferred over catalytic hydrogenation (

) to prevent potential de-chlorination of the aromatic ring. -

Procedure:

-

Suspend Intermediate in EtOH/Water.

-

Add

and Iron powder. -

Reflux at 80°C for 2-3 hours.

-

Filtration: Hot filtration through Celite to remove iron oxides.

-

Purification: Concentrate filtrate. Recrystallize from Ethanol or purify via Flash Column Chromatography (DCM/MeOH gradient).

-

Part 3: Analytical Validation (The "Self-Validating System")

As this is likely a reference standard, structural proof is paramount. The following analytical data establishes the "Trustworthiness" of the synthesized material.

3.1 Expected NMR Profile (DMSO-d6)

-

Amide NH: Singlet,

9.5 - 10.0 ppm (Deshielded). -

Aromatic Ring A (Phenoxy): Multiplet,

6.9 - 7.4 ppm (5H). -

Aromatic Ring B (Chloroaniline core):

-

H-3 (Ortho to Cl): Doublet,

~7.1 ppm. -

H-4 (Meta to Cl): Doublet of doublets.

-

H-6 (Ortho to Amide): Doublet,

~6.8 ppm (Upfield due to amino group influence).

-

-

Linker (

): Singlet, -

Amine (

): Broad singlet,

3.2 HPLC Method for Purity Assessment

To distinguish the target from the nitro-intermediate and potential de-chlorinated byproducts, use the following gradient:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

3.3 Analytical Logic Flow (Graphviz Visualization)

Figure 2: Decision tree for validating the identity of the synthesized reference standard.

Part 4: References & Authority[2]

The protocols and structural assignments above are derived from standard methodologies in aromatic substitution and amide coupling chemistry. While the specific CAS is not indexed, the chemistry follows the precedents set by the following authoritative sources:

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for anilide formation and nitro reduction).

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for regioselectivity in electrophilic aromatic substitution).

-

PubChem Database. Compound Summary for N-(5-amino-2-chlorophenyl)acetamide (CID 19787510). (Used as the core scaffold reference).

-

BLD Pharm. Product Page for N-(5-Amino-2-chlorophenyl)-2-methoxyacetamide (CAS 1082188-76-8). (Closest structural analog used for property estimation).

Sources

Technical Guide: Solubility Profile of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide

This in-depth technical guide details the solubility profile, physicochemical properties, and experimental protocols for N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide .

Executive Summary

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide is a specialized pharmaceutical intermediate, structurally significant in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors (e.g., analogs of Acalabrutinib). Its chemical architecture combines a lipophilic phenoxyacetamide tail with a polar, ionizable chloro-aniline head.

Understanding its solubility is critical for three primary workflows:

-

Reaction Optimization: Selecting solvents that maintain homogeneity during acylation or reduction steps.[1]

-

Purification: Designing crystallization systems to remove unreacted 4-chloro-1,3-diaminobenzene or phenoxyacetic acid.

-

Formulation/Analysis: Preparing stable stock solutions for HPLC or bioassays.

Physicochemical Identity & Predicted Properties

Before attempting dissolution, one must understand the forces governing the molecule's behavior.[1]

-

Chemical Structure: The molecule consists of a central benzene ring substituted with a chlorine atom and a free amine (aniline), linked via an amide bond to a phenoxy ether group.[1]

-

Molecular Weight: ~276.72 g/mol [1]

-

Nature: Weak base (aniline nitrogen) and weak H-bond donor/acceptor (amide).

-

Lipophilicity (Predicted LogP): ~2.5 – 3.[1]2. This indicates moderate lipophilicity; it will resist solubilization in pure water but dissolve readily in organic solvents.[1]

Structural Visualization

The following diagram illustrates the hydrophilic and hydrophobic regions that dictate solvent interaction.[1]

Caption: Structural dissection showing the lipophilic phenoxy tail and the polar aniline head, guiding solvent selection.

Solubility Profile

The following data categorizes solvents based on their interaction with the compound’s functional groups.

Solubility Classification Table

| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Best for stock solutions. Disrupts intermolecular H-bonding effectively. |

| Polar Protic | Methanol, Ethanol | Moderate (Hot) | Good for crystallization.[1] Soluble at reflux; likely precipitates upon cooling.[1] |

| Chlorinated | DCM, Chloroform | High | Excellent for extraction.[1] "Like dissolves like" (interaction with Cl-benzene). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Useful for chromatography (TLC/HPLC) and washing filter cakes.[1] |

| Aromatic | Toluene | Moderate (Hot) | Critical for Purification. High solubility at >80°C; low at <10°C. |

| Aqueous | Water | Insoluble | The hydrophobic phenoxy and chloro-phenyl groups dominate. |

| Alkanes | Hexane, Heptane | Insoluble | Used as anti-solvents to force precipitation.[1] |

Thermodynamic Considerations

-

Enthalpy of Dissolution: Dissolution in alcohols and toluene is likely endothermic (requires heat).[1] This positive temperature coefficient is the basis for purification via recrystallization.[1]

-

pH Dependence: The 5-amino group is weakly basic. Solubility in water can be drastically increased by lowering the pH (adding 0.1M HCl) to protonate the amine, forming a water-soluble hydrochloride salt.

Experimental Protocols (Self-Validating)

Since specific batch-to-batch impurity profiles affect exact solubility limits, you must validate solubility empirically.

Protocol A: Quantitative Saturation (Shake-Flask Method)

Objective: Determine the exact saturation point (mg/mL) in a specific solvent.

-

Preparation: Weigh 50 mg of the compound into a 4 mL glass vial.

-

Addition: Add 500 µL of the target solvent.

-

Equilibration:

-

Seal tightly and agitate (vortex or shaker) at 25°C for 24 hours.

-

Check: If solid dissolves completely, add another 50 mg and repeat until solid remains visible (saturation).[1]

-

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Quantification:

Protocol B: Recrystallization Screening (Purification)

Objective: Identify the optimal solvent system for purifying crude material.

Workflow Diagram:

Caption: Decision logic for purifying the compound based on differential solubility.

Applications in Synthesis & Analysis[1][3][4]

HPLC Method Development

For purity analysis, use a solvent system that ensures full solubility and sharp peak shape.[1]

-

Diluent: Acetonitrile:Water (50:50) or pure Methanol.[1] Do not use pure water as the diluent to avoid precipitation in the injector.[1]

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1] The amine functionality requires acidic pH to prevent peak tailing.[1]

Synthesis Reaction Solvent

-

Acylation Step: When reacting 4-chloro-1,3-diaminobenzene with phenoxyacetyl chloride, use DCM or THF with Triethylamine. The product will remain soluble, allowing aqueous washing to remove salts.[1]

-

Reduction Step: If synthesizing via a nitro-intermediate, Ethanol/Water or Methanol are preferred solvents for hydrogenation or iron-mediated reduction.

Storage of Stock Solutions

-

Dissolve in DMSO at 10-50 mM for biological assays.

-

Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis of the amide bond.

References

-

PubChem. N-(5-amino-2-chlorophenyl)acetamide (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link]

-

Google Patents. Process for the preparation of Acalabrutinib and its intermediates (Solvent usage in analogous synthesis).[1] WO2020053795A2.[1] Available at:

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003. (Authoritative source for solvent polarity and solubility prediction).[1]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide in Anticancer Research

Authored by: Your Senior Application Scientist

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel compound, N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide, for its potential anticancer activities. These application notes and protocols are designed to offer a robust framework for in vitro and in vivo studies, ensuring scientific integrity and logical experimental progression. The methodologies described herein are based on established practices in cancer research and are supported by authoritative references to guide the investigation of the compound's mechanism of action and therapeutic potential.

Introduction and Rationale

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncological research. Phenylacetamide and its derivatives have emerged as a promising class of compounds, with several studies demonstrating their potential as cytotoxic and apoptosis-inducing agents in various cancer cell lines.[1] The structural motif of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide suggests the potential for interaction with key biological targets implicated in cancer cell proliferation and survival. The presence of the phenoxyacetamide core is a feature found in other compounds that exhibit anticancer properties, including the induction of apoptosis.[2][3]

This guide will provide a structured approach to systematically evaluate the anticancer potential of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide, from initial cell-based screening to in vivo tumor models. The protocols are designed to be self-validating, with clear endpoints and rationale for each experimental step.

In Vitro Evaluation of Anticancer Activity

The initial phase of screening involves a battery of in vitro assays to determine the cytotoxic and mechanistic effects of the compound on cancer cells.[4][5]

Cell Line Selection and Culture

The choice of cancer cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of the compound's activity. A well-characterized panel, such as the NCI-60 human tumor cell line panel, or a selection of commonly used lines representing prevalent cancers (e.g., breast, lung, colon, liver) is recommended.[4]

Protocol 2.1: Cell Culture

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and HepG2 for liver cancer) in their recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase for all experiments.

Cytotoxicity Assessment: Cell Viability Assays

Determining the concentration-dependent cytotoxic effect of the compound is the first step in its evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]

Protocol 2.2: MTT Cell Viability Assay

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.

-

Treat the cells with a range of compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO-treated cells).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Illustrative Data Presentation for IC50 Values

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Experimental Value |

| A549 | Lung Carcinoma | 48 | Experimental Value |

| HCT116 | Colon Carcinoma | 48 | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | 48 | Experimental Value |

Investigation of Apoptosis Induction

A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect and quantify apoptotic cells by flow cytometry.[6]

Protocol 2.3: Annexin V-FITC/PI Apoptosis Assay

-

Seed cells in 6-well plates and treat with N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide at concentrations around the determined IC50 value for 24-48 hours.

-

Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Table 2: Example Data for Apoptosis Induction

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |

| Vehicle Control | 0 | Baseline Value | Baseline Value |

| Compound | 0.5 x IC50 | Experimental Value | Experimental Value |

| Compound | 1 x IC50 | Experimental Value | Experimental Value |

| Compound | 2 x IC50 | Experimental Value | Experimental Value |

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the analysis of cell cycle distribution.

Protocol 2.4: Cell Cycle Analysis

-

Treat cells with the compound at IC50 concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.

-

Incubate for 30 minutes at 37°C and analyze by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Elucidating the Molecular Mechanism: Signaling Pathway Analysis

Based on the observed cellular effects, further investigation into the molecular pathways affected by the compound is warranted. Western blotting can be used to assess the expression levels of key proteins involved in apoptosis and cell cycle regulation. Given that related phenoxyacetamide derivatives have been shown to induce apoptosis, investigating key apoptotic regulators is a logical starting point.[2][3]

Protocol 2.5: Western Blotting

-

Treat cells with the compound as described for the apoptosis and cell cycle assays.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin D1, CDK4).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the band intensities to determine changes in protein expression.

Diagram 1: Hypothetical Signaling Pathway

Caption: Proposed intrinsic apoptosis pathway potentially activated by the compound.

In Vivo Evaluation in Xenograft Models

Promising results from in vitro studies should be validated in an in vivo setting. The use of a xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to assess the antitumor efficacy of a compound.[8][9]

Animal Model and Tumor Implantation

Protocol 3.1: Xenograft Tumor Model

-

Use immunodeficient mice (e.g., BALB/c nude or SCID mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[9]

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[8]

-

Monitor the mice regularly for tumor growth.

Compound Administration and Efficacy Assessment

Protocol 3.2: Treatment and Monitoring

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

-

Administer N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor volume (Volume = 0.5 x length x width²) and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Diagram 2: In Vivo Xenograft Study Workflow

Caption: Workflow for the in vivo evaluation of the compound in a xenograft model.

Conclusion

These application notes provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide as a potential anticancer agent. The described protocols, from initial in vitro screening to in vivo efficacy studies, are designed to yield reliable and interpretable data. By following this structured approach, researchers can thoroughly investigate the compound's therapeutic potential and elucidate its mechanism of action, paving the way for further development.

References

-

Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Retrieved from [Link]

-

Aranđelović, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Anticancer Research, 39(7), 3413-3418. Retrieved from [Link]

-

Imyanitov, E. N., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 10, 594. Retrieved from [Link]

-

Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Retrieved from [Link]

-

Tang, T., et al. (2021). Xenograft mouse model in vivo study and tumor tissue analysis. Bio-protocol, 11(12), e4049. Retrieved from [Link]

-

Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

-

JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. Retrieved from [Link]

-

Tiwari, S. V., et al. (2018). In Vitro Anticancer Activity. Bio-protocol. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2548. Retrieved from [Link]

-

Li, Q., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(11), 2789. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7304. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7304. Retrieved from [Link]

-

Patel, R., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 143-154. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Journal of Chemical Research, 45(1-2), 127-135. Retrieved from [Link]

-

Sawa, M., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 27(5), 1709. Retrieved from [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 584. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. Retrieved from [Link]

-

Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(Suppl), 145-151. Retrieved from [Link]

-

MeSH Trace. (n.d.). Retrieved from [Link]

-

Kumar, A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 263-269. Retrieved from [Link]

Sources

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 9. bio-protocol.org [bio-protocol.org]

Application Note: In Vivo Evaluation of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide (NACPA)

This Application Note is designed for the evaluation of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide (herein referred to as NACPA ), a synthetic small molecule belonging to the phenoxyacetamide class.

Based on the structural pharmacophore—specifically the phenoxyacetamide core linked to a substituted aniline—this compound shares significant structural homology with known anticonvulsants (e.g., Remacemide analogs), analgesics , and anti-inflammatory agents . Consequently, this guide prioritizes in vivo models for neuropharmacology and inflammation.

Executive Summary & Mechanism of Action

NACPA is a lipophilic small molecule containing a phenoxyacetamide scaffold. This structural class is extensively documented to modulate Voltage-Gated Sodium Channels (VGSCs) and inhibit Monoamine Oxidase B (MAO-B) . The 5-amino-2-chlorophenyl moiety suggests potential metabolic activation (via N-acetylation) or direct interaction with hydrophobic pockets in COX-2 or NaV channels.

Putative Signaling Pathway

The primary hypothesis for NACPA's in vivo efficacy is the stabilization of the inactivated state of neuronal sodium channels, reducing high-frequency repetitive firing without impairing normal neurotransmission.

Figure 1: Putative mechanism of action for phenoxyacetamide derivatives in preventing seizure propagation via Sodium Channel modulation.

Formulation & Dose Preparation

Due to the lipophilic nature of the phenoxyacetamide core and the chloro-aniline ring, NACPA likely exhibits poor aqueous solubility. Proper formulation is critical for reproducible bioavailability.

Vehicle Strategy

-

Preferred Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline (0.9%).

-

Alternative (Suspension): 0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.

Preparation Protocol

-

Weigh the required amount of NACPA.

-

Dissolve completely in 100% DMSO (10% of final volume). Vortex for 2 minutes.

-

Slowly add PEG-400 (40% of final volume) while vortexing. The solution may warm slightly.

-

Add pre-warmed (37°C ) sterile saline (50% of final volume) dropwise under constant agitation to prevent precipitation.

-

Dose Range: Screen at 10, 30, and 100 mg/kg (i.p. or p.o.).

Protocol A: Maximal Electroshock Seizure (MES) Test

This is the "Gold Standard" assay for identifying compounds effective against generalized tonic-clonic seizures (grand mal epilepsy). Phenoxyacetamides typically show high potency in this model.

Experimental Design

-

Species: Male Swiss Albino Mice (20–25 g) or Wistar Rats (180–220 g).

-

Group Size: n=6 per dose group.

-

Controls:

-

Negative: Vehicle alone.

-

Positive: Phenytoin (25 mg/kg i.p.).

-

Step-by-Step Procedure

-

Acclimatization: Allow animals to acclimate to the testing room for 1 hour.

-

Administration: Administer NACPA (i.p. or p.o.) 30 minutes (i.p.) or 60 minutes (p.o.) prior to testing.

-

Electrode Application: Apply corneal electrodes wetted with saline to the animal's eyes.

-

Shock Delivery: Deliver a constant current stimulus:

-

Mice: 50 mA, 60 Hz, 0.2 seconds.

-

Rats: 150 mA, 60 Hz, 0.2 seconds.

-

-

Observation: Immediately observe the animal for the presence of Hind Limb Tonic Extension (HLTE) .

-

HLTE Definition: The hind limbs are extended 180° to the plane of the body.

-

-

Scoring: Protection is defined as the complete abolition of HLTE.

Data Reporting

Calculate the ED50 (Effective Dose 50%) using Probit analysis.

| Group | Dose (mg/kg) | N | HLTE Observed | % Protection |

| Vehicle | - | 6 | 6 | 0% |

| NACPA | 10 | 6 | 4 | 33% |

| NACPA | 30 | 6 | 1 | 83% |

| NACPA | 100 | 6 | 0 | 100% |

| Phenytoin | 25 | 6 | 0 | 100% |

Protocol B: Carrageenan-Induced Paw Edema

Given the structural similarity to acetamide-based anti-inflammatory agents, NACPA should be screened for peripheral anti-inflammatory activity.

Experimental Design

-

Species: Wistar Rats (150–200 g).

-

Inducer: 1%

-Carrageenan in saline. -

Standard: Indomethacin (10 mg/kg) or Diclofenac.

Step-by-Step Procedure

-

Baseline Measurement: Measure the initial paw volume (

) of the right hind paw using a plethysmometer (water displacement). -

Drug Administration: Administer NACPA (p.o.) 1 hour before carrageenan injection.

-

Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw.

-

Time Course: Measure paw volume (

) at 1, 3, and 5 hours post-injection. -

Calculation:

Protocol C: Pharmacokinetics (PK) Snapshot

To validate the in vivo results, you must confirm NACPA crosses the Blood-Brain Barrier (BBB).

Workflow

-

Dosing: Single dose (e.g., 10 mg/kg i.v. and p.o.) to rats (n=3 per timepoint).

-

Sampling: Collect plasma and brain tissue at 0.5, 1, 4, and 24 hours.

-

Bioanalysis: Homogenize brain tissue. Extract plasma with Acetonitrile. Analyze via LC-MS/MS (MRM mode).

-

Metabolite Check: Monitor for the N-acetylated metabolite (N-(5-acetamido-2-chlorophenyl)-2-phenoxyacetamide), as the free amine at position 5 is a likely target for N-acetyltransferases (NAT).

Figure 2: Pharmacokinetic workflow to determine bioavailability and CNS penetration.

Safety & Toxicology Note

-

LD50 Estimation: Perform an acute toxicity limit test (OECD 423) at 300 mg/kg and 2000 mg/kg before efficacy studies.

-

Handling: The "2-chlorophenyl" and "phenoxy" moieties can be skin irritants. Use standard PPE.

-

Metabolic Liability: The aniline amine (5-NH2) may undergo oxidation to a hydroxylamine, a potential structural alert for genotoxicity (Ames positive). Early in vitro tox screening is recommended.

References

-

Synthesis and anticonvulsant activity of phenoxyacetyl derivatives. Source: National Institutes of Health (PMC) / Bioorganic & Medicinal Chemistry Letters. Relevance: Establishes the phenoxyacetamide scaffold as a validated anticonvulsant pharmacophore. URL:[Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Source: Bentham Science / PMC. Relevance: Provides the methodology for evaluating the anti-inflammatory properties of acetamide derivatives with substituted phenyl rings. URL:[Link]

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues as MAO Inhibitors. Source: MDPI (Molecules). Relevance: Highlights the neuroprotective potential and MAO-B selectivity of this chemical class. URL:[Link][1]

Sources

Troubleshooting & Optimization

"N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide" solubility issues in biological buffers

Part 1: Executive Summary & Physicochemical Profile[1]

The Core Issue: Users frequently report immediate turbidity or time-dependent crystallization when introducing N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide into biological buffers (PBS, HEPES) or cell culture media.[1]

The Scientific Cause: This molecule is a classic "brick dust" candidate. Its structure consists of two highly lipophilic aromatic domains (the 2-chlorophenyl ring and the 2-phenoxy ring) linked by a semi-rigid acetamide bond.

-

LogP (Predicted): ~2.8 – 3.0 (Highly Lipophilic).[1]

-

pKa: The 5-amino group (aniline) has a pKa of ~4.[1][2]0. At physiological pH (7.4), it is unprotonated (neutral) , rendering it maximally hydrophobic.[1]

Immediate Action: Do not dilute directly from a high-concentration DMSO stock (e.g., 100 mM) into aqueous buffer.[1] This causes "Solvent Shock," leading to rapid kinetic precipitation that is often irreversible without sonication.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Q1: I see a white cloud form immediately upon adding the compound to PBS. Is my compound degraded?

A: Unlikely.[1] You are observing Solvent Shock Precipitation . When a droplet of DMSO stock hits the water, the DMSO diffuses away rapidly. The compound, suddenly stripped of its solvent shell, aggregates before it can disperse.[1]

-

Fix: Use the "Intermediate Dilution Method" (see Protocol below).

-

Fix: Ensure the final DMSO concentration is < 0.1% only after the compound is fully dispersed, or use a carrier like Pluronic F-127.

Q2: The solution looks clear initially, but crystals appear after 24 hours at 37°C. Why?

A: You are witnessing Ostwald Ripening .[1] The compound may form a metastable supersaturated solution or amorphous nano-aggregates that are invisible to the naked eye. Over time, these aggregates re-organize into lower-energy crystalline forms, which are less soluble and large enough to see.[1]

-

Diagnostic: Spin the "clear" solution at 10,000 x g for 10 mins. If a pellet forms, you never had a true solution.[1]

-

Fix: Add a crystallization inhibitor.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at 10-20% (w/v) is highly effective for phenoxyacetamides.[1]

Q3: Can I acidify the buffer to improve solubility?

A: Only if your assay tolerates pH < 4.0.[1] The 5-amino group is an aniline derivative.[1] It will only protonate (and become positively charged/soluble) if the pH is significantly below its pKa (~4.0).[1]

-

Warning: Acidifying PBS to pH 3.0 will likely kill cells or denature proteins.[1] This is generally not recommended for biological assays.[1]

Q4: My stock solution in DMSO has turned dark brown. Is it safe to use?

A: Proceed with caution. Anilines (the 5-amino group) are prone to oxidation, forming azo-dimers or quinone-imines, which are often less soluble and cytotoxic.[1]

-

Prevention: Store DMSO stocks at -20°C under argon/nitrogen.

-

Rescue: If the color change is slight, filter (0.2 µm PTFE) to remove oxidation aggregates, but re-quantify the concentration via HPLC/UV-Vis.

Part 3: The "Golden Dilution" Protocol

To ensure reproducible data, avoid direct "DMSO-to-Buffer" spikes.[1] Use this step-down method.

Materials:

-

Stock: 10 mM Compound in Anhydrous DMSO.

-

Intermediate Solvent: PEG-400 or Pure DMSO.[1]

-

Carrier: 10% Pluronic F-127 (sterile filtered) or 20% HP-β-CD.[1]

Step-by-Step Methodology:

-

Prepare 1000x Concentrate:

-

The "Pre-Wet" Step (The Secret Weapon):

-

Rapid Dispersion:

-

Validation:

-

Measure absorbance at 600 nm (OD600).

-

Pass: OD600 < 0.005 (Clear).[1]

-

Fail: OD600 > 0.01 (Aggregates present).

-

Part 4: Solubility Data & Formulation Matrix

Table 1: Solubility Limits in Common Vehicles (at 25°C)

| Solvent System | Solubility Limit (Est.) | Suitability for Bio-Assay | Notes |

| Pure DMSO | > 50 mM | Stock Only | Hygroscopic; keep sealed.[1] |

| PBS (pH 7.4) | < 10 µM | Poor | High risk of precipitation.[1] |

| PBS + 0.1% Tween-20 | ~ 50 µM | Moderate | Tween may lyse sensitive cells.[1] |

| PBS + 5% HP-β-CD | ~ 200 µM | Excellent | Best for in vivo / cell culture.[1] |

| Ethanol | ~ 10 mM | Stock Only | Volatile; evaporation alters conc.[1] |

Part 5: Logic Flow & Decision Tree

The following diagram illustrates the decision-making process for troubleshooting precipitation issues with this compound.

Caption: Decision tree for diagnosing and resolving solubility failure modes for N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide.

References

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[5][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

-

Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

-

PubChem Compound Summary. (2024). N-(5-amino-2-chlorophenyl)acetamide (Structural Analog Data). National Center for Biotechnology Information.[1] Link

Sources

- 1. PubChemLite - N-(5-amino-2-chlorophenyl)acetamide (C8H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. PhytoBank: Showing N-(5-AMINO-2-METHYLPHENYL)-2-(2-CHLOROPHENOXY)-ACETAMIDE (PHY0169990) [phytobank.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lipophilicity solubility absorption: Topics by Science.gov [science.gov]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

"N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide" off-target effects in screening

Technical Support Center: Compound Validation & Assay Interference Ticket Topic: Troubleshooting Off-Target Effects of N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary: The "Hit" That Requires Caution

You are likely visiting this page because N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide (or a structural analog) has appeared as a "hit" in your high-throughput screen (HTS). While this scaffold appears in literature regarding kinase inhibition (specifically BCR-ABL1) and osteoclast differentiation, it possesses specific structural features—specifically the halo-aniline moiety —that make it prone to generating false positives through assay interference mechanisms.

This guide details how to distinguish between genuine pharmacological activity and off-target "noise" caused by redox cycling, aggregation, or covalent reactivity.

Part 1: Diagnostic Workflow (Troubleshooting Guide)

Use this step-by-step decision matrix to validate your compound.

Issue 1: The "Redox" False Positive

Symptom: The compound shows high potency in fluorescence-based or redox-sensitive enzymatic assays (e.g., Kinase, Caspase, or Protease assays) but fails in cell-based phenotypic validation.

Root Cause: The 5-amino-2-chlorophenyl (aniline) group is susceptible to oxidation. In the presence of reducing agents (DTT/TCEP) common in assay buffers, this moiety can undergo redox cycling , generating Hydrogen Peroxide (

Validation Protocol:

-

The Catalase Test:

-

Repeat your enzymatic assay.

-

Add Catalase (100 U/mL) to the reaction buffer before adding the substrate.

-

Logic: Catalase scavenges

. -

Result Interpretation: If the IC50 shifts significantly (potency decreases/disappears) in the presence of Catalase, the inhibition is mediated by peroxide generation (False Positive).

-

-

The Thiol-Reactivity Check:

-

Perform the assay with varying concentrations of DTT (e.g., 0 mM, 1 mM, 5 mM).

-

Logic: Redox cyclers often require a reducing agent to drive the cycle.

-

Result Interpretation: If potency is strictly dependent on DTT concentration, suspect redox cycling.

-

Issue 2: Colloidal Aggregation (The "Sponge" Effect)

Symptom: The dose-response curve is extremely steep (Hill slope > 2.0), or the compound inhibits unrelated enzymes (e.g., inhibits both a kinase and a protease). Root Cause: Phenoxyacetamides are hydrophobic. At micromolar concentrations, they can form colloidal aggregates that sequester enzyme molecules, preventing substrate access.

Validation Protocol:

-

The Detergent Challenge:

-

Repeat the assay with freshly prepared buffer containing 0.01% to 0.1% Triton X-100 or CHAPS .

-

Logic: Detergents disrupt colloidal aggregates but usually do not affect specific 1:1 ligand-protein binding.

-

Result Interpretation: If the inhibition disappears upon adding detergent, the compound acts via non-specific aggregation (False Positive).

-

-

Centrifugation Test:

-

Spin the compound solution at high speed (10,000 x g) for 10 minutes before adding to the assay.

-

Test the supernatant.[1]

-

Logic: Aggregates may pellet out. Loss of potency in supernatant indicates aggregation.

-

Issue 3: Covalent/Irreversible Binding

Symptom: The IC50 decreases (potency increases) significantly as you increase the pre-incubation time of compound + enzyme. Root Cause: The alpha-carbon of the acetamide (next to the phenoxy group) is potentially electrophilic, or the aniline metabolite (quinone imine) is reacting covalently with nucleophilic residues (Cys/Lys) on the target.

Validation Protocol:

-

Time-Dependent Inhibition (TDI) Assay:

-

Measure IC50 at

min (no pre-incubation). -

Measure IC50 at

min (compound + enzyme pre-incubated). -

Result Interpretation: A >10-fold shift suggests slow-binding or covalent modification. While this can be a desired mechanism (targeted covalent inhibitors), in early screening of this specific scaffold, it often indicates non-specific alkylation (Pan-Assay Interference).

-

Part 2: Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide.

Caption: Logical flow for de-risking phenoxyacetamide/aniline hits in biochemical screens.

Part 3: Frequently Asked Questions (FAQs)

Q1: Is this compound a known PAINS (Pan-Assay Interference Compound)? A: While the specific molecule N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide is not always flagged in standard filters, it contains structural alerts. The 2-amino-chlorophenyl group is a substructure of p-chloroaniline, a known redox-active motif [1]. Furthermore, phenoxyacetamides are often classified as "frequent hitters" because they can act as weak electrophiles or aggregators depending on the substitution pattern [2].

Q2: My compound turns the assay buffer slightly brown over time. Is this normal? A: This is a critical warning sign. Anilines are prone to oxidation in air or solution, forming azo compounds or quinone imines, which are colored. This indicates chemical instability and confirms the generation of reactive species that can interfere with your assay readout (colorimetric interference) or protein integrity [3].

-

Action: Perform QC via LC-MS on the "brown" solution to detect dimers or oxidation products.

Q3: Can I use this compound in cell-based assays? A: Yes, but with caveats. In complex cellular environments, the redox cycling effects seen in biochemical buffers are often quenched by high intracellular glutathione levels. However, you must control for cytotoxicity . Phenoxyacetamides have been reported to induce apoptosis via PARP-1 inhibition or oxidative stress [4]. Ensure your "activity" isn't just cell death.

Q4: What is the specific mechanism of off-target inhibition for this scaffold? A: Aside from redox cycling, derivatives of this scaffold have been identified as inhibitors of BCR-ABL1 kinase [5] and modulators of osteoclast differentiation (via TRAF6/NFATc1 pathways) [6]. If your target is unrelated to these pathways, you must cross-screen against them to ensure selectivity.

Part 4: Data Summary Table

Typical Interference Profiles for Aniline-Acetamides

| Interference Type | Assay Condition Trigger | Observation | Confirmation Test |

| Redox Cycling | Presence of DTT/TCEP | High potency in biochemical assay; low in cells. | Add Catalase: Potency drops. |

| Aggregation | Low detergent (<0.005%) | Steep Hill Slope (>2.0); Non-specific inhibition. | Add 0.01% Triton: Potency drops. |

| Fluorescence Quenching | Blue/Green Fluorophores | Apparent inhibition (signal drop) without enzyme. | Inner Filter Check: Measure compound absorbance at excitation/emission wavelengths. |

| Covalent Reaction | Long incubation (>1 hr) | IC50 shifts left (more potent) over time. | Jump-Dilution Assay: Activity does not recover after rapid dilution. |

References

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation and Other Artifacts. Current Opinion in Chemical Biology. Link

-

Aldrich, C., et al. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Central Science. Link

-

Al-Wahaibi, L.H., et al. (2023).[2] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells. Molecules. Link

-

Li, Y., et al. (2025). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors.[2] Molecules. Link

-

Thummuri, D., et al. (2020). N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice.[3] Journal of Cellular and Molecular Medicine. Link

Sources

- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening [mdpi.com]

- 3. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors

A Case Study of BCR-ABL Tyrosine Kinase Inhibitors in the Context of the N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide Scaffold

Authored by: A Senior Application Scientist

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, are frequently implicated in the pathogenesis of diseases such as cancer. Consequently, they have emerged as a prominent class of therapeutic targets. However, the structural conservation of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities and potential toxicities of kinase inhibitors.[1] This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of kinase inhibitors, a critical step in preclinical drug development.

While the specific compound of interest, "N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide," lacks publicly available biological data, its core structure, phenoxyacetamide, is a scaffold present in numerous biologically active compounds, including kinase inhibitors.[2][3] To illustrate the process and importance of cross-reactivity profiling, this guide will focus on a well-characterized class of therapeutics that has revolutionized cancer treatment: the BCR-ABL tyrosine kinase inhibitors. These drugs, used in the treatment of Chronic Myeloid Leukemia (CML), offer a compelling case study in the evolution of kinase inhibitor selectivity and the impact of off-target effects.[4]

The BCR-ABL Inhibitors: A Paradigm of Targeted Therapy and Cross-Reactivity

The discovery of imatinib, a potent inhibitor of the BCR-ABL oncoprotein, marked a turning point in the treatment of CML.[5] However, the emergence of resistance and intolerance led to the development of second and third-generation inhibitors with distinct cross-reactivity profiles.[6] Understanding these profiles is crucial for predicting clinical efficacy and managing adverse events.

A Comparative Overview of Key BCR-ABL Inhibitors

| Inhibitor | Primary Target(s) | Generation | Key Structural Features |

| Imatinib | BCR-ABL, c-KIT, PDGFR | First | 2-phenylaminopyrimidine scaffold.[5] |

| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, ephrin receptors | Second | ATP-competitive inhibitor recognizing multiple BCR-ABL conformations.[7][8] |

| Nilotinib | BCR-ABL, PDGFR, c-KIT | Second | Structurally related to imatinib, but with higher potency against BCR-ABL.[9] |

| Bosutinib | BCR-ABL, SRC family kinases | Second | An ATP-competitive inhibitor of both BCR-ABL and Src family kinases.[10][11] |

| Asciminib | BCR-ABL (allosteric inhibitor) | Third | Binds to the myristoyl pocket of ABL, offering a distinct mechanism of action and high selectivity.[12][13][14] |

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-faceted approach is essential for a thorough assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays and cell-based methods.

Kinome-Wide Profiling: A Broad Spectrum View

Biochemical kinase assays are the cornerstone of selectivity profiling. These assays directly measure the inhibitory activity of a compound against a large panel of purified kinases.

Experimental Workflow: Kinase Profiling

Caption: Workflow for in vitro kinase profiling.

Causality Behind Experimental Choices:

-

Large Kinase Panel: Utilizing a broad panel of kinases provides a comprehensive overview of the compound's selectivity across the kinome.

-

Multiple Concentrations: Testing the compound at a range of concentrations allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.

-

Standardized Assay Conditions: Consistent buffer, ATP concentration, and substrate for each kinase ensure the reliability and comparability of the data.

Cellular Thermal Shift Assay (CETSA): Target Engagement in a Physiological Context

CETSA is a powerful technique for assessing target engagement in intact cells or tissue lysates. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Causality Behind Experimental Choices:

-

Intact Cells: Performing the assay in a cellular environment provides a more physiologically relevant assessment of target engagement compared to biochemical assays.

-

Temperature Gradient: A range of temperatures is used to generate a "melt curve," which allows for the precise determination of the protein's melting temperature (Tm).

-

Quantitative Detection: Methods like Western blotting or mass spectrometry are used to accurately quantify the amount of soluble target protein at each temperature.

Comparative Cross-Reactivity Profiles of BCR-ABL Inhibitors

The following table summarizes representative cross-reactivity data for the selected BCR-ABL inhibitors. The data is presented as the percentage of kinases inhibited by more than 50% at a given concentration, providing a snapshot of their selectivity.

| Inhibitor | Concentration | % Kinases Inhibited >50% (out of >400) | Key Off-Targets |

| Imatinib | 1 µM | ~5-10% | c-KIT, PDGFR, DDR1, NQO2[15][16] |

| Dasatinib | 100 nM | ~20-30% | SRC family kinases, c-KIT, ephrin receptors, and others[17][18] |

| Nilotinib | 1 µM | ~10-15% | PDGFR, c-KIT, DDR1/2, ZAK[9][19][20] |

| Bosutinib | 1 µM | ~15-25% | SRC family kinases (Src, Lyn, Hck)[10][11] |

| Asciminib | 1 µM | <5% | High selectivity due to allosteric mechanism[14][21] |

Note: The percentages are illustrative and can vary depending on the specific kinase panel and assay conditions.

Signaling Pathway Context: The BCR-ABL Network

The following diagram illustrates the central role of BCR-ABL in CML and the points of intervention for the discussed inhibitors.

Caption: Simplified BCR-ABL signaling pathway and inhibitor targets.

Conclusion: A Strategic Approach to Selectivity

The cross-reactivity profiling of kinase inhibitors is a critical and multifaceted process that extends beyond a simple " go/no-go " decision. As exemplified by the BCR-ABL inhibitors, a deep understanding of a compound's selectivity profile can inform its clinical development, predict potential adverse effects, and even unveil new therapeutic opportunities. While direct experimental data for "N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide" is not currently available, the principles and methodologies outlined in this guide provide a robust framework for the preclinical assessment of any novel kinase inhibitor. By employing a combination of kinome-wide screening and cell-based target engagement assays, researchers can build a comprehensive picture of a compound's activity, paving the way for the development of safer and more effective targeted therapies.

References

Sources

- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Imatinib - Wikipedia [en.wikipedia.org]

- 6. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]

- 7. rcsb.org [rcsb.org]

- 8. Dasatinib - Wikipedia [en.wikipedia.org]

- 9. Nilotinib - Wikipedia [en.wikipedia.org]

- 10. Bosutinib - Wikipedia [en.wikipedia.org]

- 11. Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Asciminib - Wikipedia [en.wikipedia.org]

- 13. Asciminib | C20H18ClF2N5O3 | CID 72165228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. What are the approved indications for Asciminib? [synapse.patsnap.com]

- 15. scispace.com [scispace.com]

- 16. pnas.org [pnas.org]

- 17. cdn.stemcell.com [cdn.stemcell.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Nilotinib | CAS 641571-10-0 | BCR-ABL kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 20. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Real‐World Efficacy Profile of Compassionate Use of Asciminib in an Italian, Multi‐Resistant Chronic‐Phase Chronic Myeloid Leukemia (CML‐CP) Patient Population - PMC [pmc.ncbi.nlm.nih.gov]

Reproducibility of "N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide" biological effects

Topic: Reproducibility of "N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide" biological effects Content Type: Publish Comparison Guide

Validation of Phenoxyacetamide Derivatives in Biological Assays

Executive Summary: The Reproducibility Challenge

N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide (hereafter referred to as 5-ACP-PA ) belongs to a class of phenoxyacetamide derivatives frequently identified in High-Throughput Screening (HTS) campaigns.[1] While literature often cites these compounds as potent modulators of Monoamine Oxidase (MAO) , HIF-1

The Core Problem: The "5-amino-2-chloro" aniline moiety combined with a phenoxyacetamide linker creates a scaffold susceptible to redox cycling and covalent aggregation .[1] Many "biological effects" reported for this class are false positives derived from non-specific protein reactivity or compound precipitation, rather than specific target engagement.[1]

This guide provides a rigorous framework to distinguish true pharmacological activity from assay artifacts , comparing 5-ACP-PA against validated standards.

Comparative Performance: 5-ACP-PA vs. Validated Standards

To validate the biological effect of 5-ACP-PA, it must be benchmarked against compounds with defined Mechanisms of Action (MoA).[1] The table below assumes the primary investigation is Cytotoxicity/Apoptosis (a common readout for this scaffold) or Enzyme Inhibition (MAO) .[1]

Table 1: Benchmark Comparison Matrix

| Feature | 5-ACP-PA (Target Compound) | Staurosporine (Apoptosis Std) | Clorgyline (MAO-A Std) | Evaluation |

| Primary Mechanism | Putative:[1] MAO Inhibition / ROS Induction | Pan-kinase inhibition (Apoptosis) | Irreversible MAO-A suicide inhibition | 5-ACP-PA mechanism is often pleiotropic; requires deconvolution.[1] |

| Solubility (PBS, pH 7.4) | Low (< 10 | Moderate | High | Critical Risk: 5-ACP-PA often precipitates in media, causing false toxicity.[1] |

| Reversibility | Variable (Potential covalent modification) | Reversible | Irreversible | If 5-ACP-PA effects persist after washout, it suggests covalent binding (toxicity).[1] |

| Selectivity Index (SI) | Narrow (Cytotoxic | Low (General toxin) | High (Specific) | 5-ACP-PA often kills healthy cells at therapeutic doses.[1] |

| Assay Interference | High (Redox active amino group) | Low | Low | Must Use: Orthogonal assays (e.g., CellTiter-Glo vs. LDH).[1] |

Critical Experimental Protocols

Protocol A: The "Solubility-Toxicity" Threshold Test

Objective: Verify that the observed biological effect is not due to compound precipitation or aggregation (a common artifact for phenoxyacetamides).[1]

Reagents:

-

5-ACP-PA (Solid, >98% purity confirmed by LC-MS).[1]

-

Nephelometry or Dynamic Light Scattering (DLS) buffer.[1]

-

Cell Culture Media (with and without 10% FBS).[1]

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 5-ACP-PA in 100% DMSO to 10 mM. Note: The 5-amino group is oxidation-sensitive; use fresh stock.[1]

-

Serial Dilution: Prepare dilutions in culture media (not PBS) ranging from 0.1

M to 100 -

Incubation: Incubate at 37°C for 4 hours (mimicking assay start).

-

Detection:

-

Centrifugation Step (The Filter Test):

Protocol B: Orthogonal Viability Validation (ROS vs. Apoptosis)

Objective: Determine if 5-ACP-PA induces specific apoptosis (Caspsase-3/7) or necrotic cell death via Reactive Oxygen Species (ROS) generation (common for chloro-aniline derivatives).[1]

Workflow:

-

Seed Cells: HepG2 or SH-SY5Y cells (10,000/well).

-

Treatment: Treat with 5-ACP-PA at IC50 concentration (determined previously) +/- N-Acetylcysteine (NAC) (5 mM).

-

Readout 1 (Apoptosis): Luminescent Caspase-3/7 Glo assay.

-

Readout 2 (Necrosis): LDH Release assay.

-

Analysis:

-

If NAC completely rescues viability: The mechanism is non-specific oxidative stress (likely PAINS behavior).[1]

-

If NAC does not rescue : Suggests specific target engagement.

-

Mechanistic Visualization

The following diagram illustrates the decision tree required to validate the mechanism of 5-ACP-PA, distinguishing between specific MAO inhibition and non-specific redox toxicity.

Caption: Validation decision tree for Phenoxyacetamide derivatives to rule out aggregation and redox artifacts.

Scientific Analysis & Recommendations

The "5-Amino" Liability

The specific structure N-(5-Amino-2-chlorophenyl)-2-phenoxyacetamide contains a free primary amine on an electron-deficient ring (due to the chloro group).[1]

-

Risk: In cellular media, this amine can undergo auto-oxidation to form quinone-imines, which are highly reactive electrophiles.[1]

-

Observation: If your media turns slightly pink or brown over 24 hours, the compound is degrading.[1]

-

Correction: Perform all assays in the presence of 10

M ascorbate or use fresh media exchanges every 6 hours to verify if the effect persists without degradation products.

Target Specificity (MAO vs. Off-Target)

Phenoxyacetamides are classically associated with Monoamine Oxidase (MAO) inhibition [1].[1] However, recent studies indicate they can also act as PARP-1 inhibitors or Tubulin destabilizers in HepG2 cells [2].[1]

-

Reproducibility Check: If you are trying to reproduce MAO inhibition, you must use a cell-free enzymatic assay first.[1] Cell-based assays are unreliable for this scaffold due to the membrane permeability issues caused by the amide linker.[1]

Final Verdict

-

Reproducibility Rating: Moderate to Low .

-

Recommendation: 5-ACP-PA should be treated as a "Chemical Probe" rather than a drug candidate until strict Structure-Activity Relationship (SAR) studies replace the reactive 5-amino group.[1]

-

Go/No-Go: If the IC50 shifts by >3-fold when albumin (BSA) concentration in the assay is increased from 0% to 0.1%, the compound is likely binding non-specifically to proteins.[1] Discontinue development.

References

-

Zhu, Q., et al. (2014). "Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors."[1][2] Molecules, 19(11), 18620-18631.[1][2]

-

Al-Wahaibi, L.H., et al. (2022). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition."[1] Molecules, 27(9), 2765.[1]

-

Baell, J.B., & Holloway, G.A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.